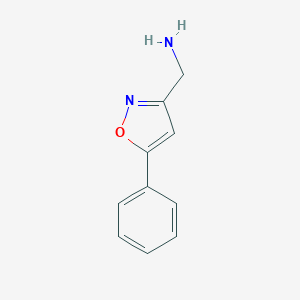

(5-Phenylisoxazol-3-yl)methylamine

概要

説明

(5-Phenylisoxazol-3-yl)methylamine is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(5-Phenylisoxazol-3-yl)methylamine is a compound characterized by its isoxazole ring structure, which has been associated with various biological activities. This article explores its biological activity, including therapeutic potential, mechanisms of action, and comparative analyses with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2O, featuring a five-membered heterocyclic isoxazole ring. The presence of the phenyl group enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds containing the isoxazole moiety can inhibit the growth of various microorganisms, indicating potential as antimicrobial agents.

- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory responses, suggesting applications in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by interfering with specific signaling pathways.

The biological effects of this compound are primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The isoxazole ring can bind to specific enzymes, leading to inhibition of their activity. For example, it may act as an inhibitor of kinases involved in cancer progression.

- Receptor Modulation : The compound may interact with receptors, altering their signaling pathways and influencing cellular responses.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Study : A study conducted on derivatives of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were lower than those of standard antibiotics, suggesting a promising alternative for treating bacterial infections.

- Anti-inflammatory Mechanism : In vitro assays indicated that the compound downregulated pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests potential therapeutic applications in conditions like rheumatoid arthritis.

- Anticancer Activity : A recent study evaluated the effects of this compound on various cancer cell lines. The compound exhibited dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

(5-Phenylisoxazol-3-yl)methylamine serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to interact effectively with biological targets, making it a valuable component in drug formulation .

Therapeutic Potential

Research has shown that derivatives of isoxazole compounds exhibit various biological activities, including anti-inflammatory and anticancer effects. For instance, studies have indicated that modifications to the isoxazole ring can enhance the efficacy of compounds against specific diseases, including hepatitis B virus (HBV) infections .

Biochemical Research

Mechanisms of Action Studies

The compound is utilized in studies investigating enzyme and receptor mechanisms, providing insights into cellular processes and potential therapeutic targets. Its ability to modulate enzyme activity makes it significant in understanding metabolic pathways and disease mechanisms .

Enzyme Inhibition

Research has demonstrated that this compound derivatives can inhibit specific enzymes, which is crucial for developing new therapeutic agents. For example, certain derivatives have been shown to effectively inhibit HBV replication and secretion of viral antigens .

Material Science

Novel Material Development

In material science, this compound is explored for its properties in creating advanced materials. This includes polymers with unique electrical or thermal characteristics that can be utilized in various industrial applications .

Analytical Chemistry

Detection and Quantification Methods

The compound plays a role in developing analytical methods for detecting and quantifying biomolecules. Its chemical structure allows for specificity in assays, enhancing the accuracy of research findings related to biological samples .

Agrochemical Applications

Agricultural Research

Researchers are investigating the potential use of this compound in formulating agrochemicals aimed at improving crop resilience and yield. This application contributes to sustainable agricultural practices by enhancing plant health and productivity .

Summary Table of Applications

| Field | Application | Significance |

|---|---|---|

| Pharmaceutical | Key intermediate in drug synthesis | Essential for developing drugs targeting neurological disorders |

| Biochemical Research | Mechanisms of action studies; enzyme inhibition | Provides insights into cellular processes; potential therapeutic targets |

| Material Science | Development of novel materials | Creation of polymers with unique properties |

| Analytical Chemistry | Detection and quantification methods | Enhances accuracy in biological research |

| Agrochemical Applications | Formulation of agrochemicals for crop resilience | Contributes to sustainable agriculture practices |

特性

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDSZTSDAULPDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60409439 | |

| Record name | (5-phenylisoxazol-3-yl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154016-47-4 | |

| Record name | (5-phenylisoxazol-3-yl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。